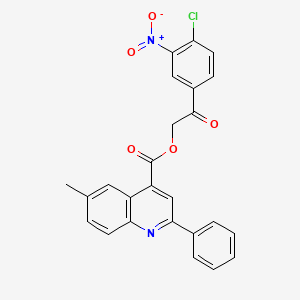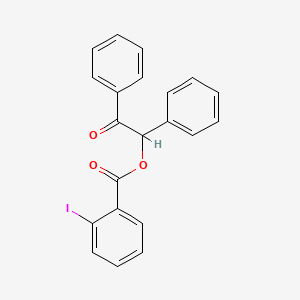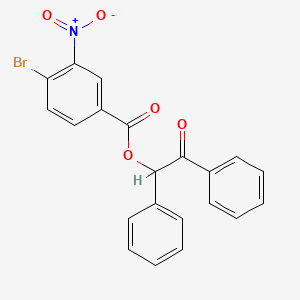
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate
Vue d'ensemble
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CQN and has a molecular weight of 461.9 g/mol.
Mécanisme D'action
The mechanism of action of CQN involves its ability to inhibit various enzymes and pathways involved in cell growth and proliferation. CQN has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. CQN also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. Furthermore, CQN has been shown to inhibit the PI3K/Akt/mTOR pathway, a signaling pathway involved in cell growth and survival.
Biochemical and physiological effects:
CQN has been shown to have various biochemical and physiological effects. In cancer cells, CQN induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth and proliferation. In neurodegenerative diseases, CQN has been shown to have neuroprotective properties and to inhibit the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease. In infectious diseases, CQN has been shown to have antibacterial and antifungal properties, leading to the inhibition of bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
CQN has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying cellular processes. CQN is also relatively stable and can be easily synthesized in the lab. However, CQN also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Additionally, CQN has low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on CQN. One direction is to further investigate its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and pathways. Additionally, future research could focus on developing new derivatives of CQN with improved properties and efficacy. Finally, the development of new methods for synthesizing CQN could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate is a chemical compound that has shown potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes and pathways involved in cell growth and proliferation. CQN has been shown to have biochemical and physiological effects in cancer cells, neurodegenerative diseases, and infectious diseases. While CQN has advantages for lab experiments, it also has limitations that need to be considered. Future research on CQN could lead to new insights into its potential applications and mechanism of action, as well as the development of new derivatives and synthesis methods.
Applications De Recherche Scientifique
CQN has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CQN has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, CQN has been studied for its neuroprotective properties and its potential to treat Alzheimer's disease. In infectious diseases, CQN has been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-7-10-21-18(11-15)19(13-22(27-21)16-5-3-2-4-6-16)25(30)33-14-24(29)17-8-9-20(26)23(12-17)28(31)32/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHYFLLYUKSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B3931963.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3931977.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B3931982.png)

![4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932003.png)
![N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932008.png)
![3-(2-chlorophenyl)-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932011.png)
![4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932018.png)
![N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932030.png)
![4,7,7-trimethyl-1-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932037.png)

![3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone](/img/structure/B3932055.png)
![7-[(2-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932062.png)